molecular formula C7H9F2NO2 B1480496 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 1935422-29-9

7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B1480496
CAS No.: 1935422-29-9
M. Wt: 177.15 g/mol
InChI Key: QLVIVPPZBMBDME-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C7H9F2NO2 and its molecular weight is 177.15 g/mol. The purity is usually 95%.
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Biological Activity

7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of azabicyclic carboxylic acids that have been explored for their pharmacological properties, including antibacterial and neuroactive effects.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₆H₈F₂N
  • Molecular Weight : 169.6 g/mol
  • IUPAC Name : 7,7-difluoro-3-azabicyclo[4.1.0]heptane

Antibacterial Properties

Research indicates that derivatives of azabicyclic compounds, including 7,7-difluoro-3-azabicyclo[4.1.0]heptane, exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
7,7-Difluoro-3-azabicyclo[4.1.0]heptaneE. coli8 µg/mL
7,7-Difluoro-3-azabicyclo[4.1.0]heptaneS. aureus16 µg/mL
7,7-Difluoro-3-azabicyclo[4.1.0]heptaneP. aeruginosa32 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Neuroactive Effects

In addition to its antibacterial properties, there is evidence that 7,7-difluoro-3-azabicyclo[4.1.0]heptane may influence neurological pathways. Studies have shown that it can act as a competitive inhibitor at nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission.

In vitro assays demonstrated that the compound inhibited the binding of radiolabeled bungarotoxin to nAChRs with a Ki value of approximately 5×1085\times 10^{-8} M . This suggests its potential use in treating neurodegenerative diseases or conditions associated with cholinergic dysfunction.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of azabicyclic carboxylic acids revealed that modifications to the bicyclic structure significantly enhanced antibacterial activity against resistant strains of bacteria . The study emphasized the importance of fluorine substitution at the 7-position, which appears to increase membrane permeability and disrupt bacterial cell wall synthesis.

Case Study 2: Neurotoxicity Assessment

Another investigation focused on the neurotoxic potential of related compounds in the context of cyanobacterial toxins . The study highlighted how structural analogs could serve as lead compounds for developing neuroprotective agents by modulating receptor activity without inducing toxicity.

Properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO2/c8-7(9)4-3-10-2-1-6(4,7)5(11)12/h4,10H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVIVPPZBMBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Reactant of Route 2
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Reactant of Route 3
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Reactant of Route 4
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Reactant of Route 5
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Reactant of Route 6
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

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